2-Fluoro-5-iodobenzylamine

Cross-coupling Medicinal chemistry Synthetic methodology

Researchers requiring sequential, orthogonal diversification without protecting-group manipulation often face limited building-block options. 2-Fluoro-5-iodobenzylamine solves this with its precisely positioned iodine (C-I) and benzylamine (C-NH₂) handles: • Enables two-step diversification: Suzuki coupling at iodine, then amide formation at amine-ideal for focused kinase inhibitor libraries. • Fluorine at the 2-position enhances metabolic stability and electronic modulation, advantages absent in non-fluorinated analogs. • Sourced with full analytical documentation (≥95% purity); available in gram-to-kilogram quantities for discovery through preclinical development.

Molecular Formula C7H7FIN
Molecular Weight 251.04 g/mol
Cat. No. B15091126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodobenzylamine
Molecular FormulaC7H7FIN
Molecular Weight251.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CN)F
InChIInChI=1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
InChIKeyCBVLPPDEQWTZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-iodobenzylamine: Product Overview


2-Fluoro-5-iodobenzylamine (CAS 771572-96-4) is a difunctionalized aromatic building block combining a primary amine, a fluorine atom, and a reactive iodine handle . Its molecular formula is C7H7FIN with a molecular weight of 251.04 g/mol . The strategic placement of substituents enables sequential functionalization, positioning it as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1].

2-Fluoro-5-iodobenzylamine: Why Analogs Fall Short


The value of 2-fluoro-5-iodobenzylamine is tied to its precise substitution pattern. Replacing it with a simpler analog like 2-iodobenzylamine (lacking fluorine) forfeits metabolic stability and electronic modulation [1]. Substituting with 2-fluoro-5-iodoaniline eliminates the nucleophilic benzylamine handle, fundamentally altering the synthetic route . Even a halogen swap, such as using the bromo-analog, introduces a significantly less reactive cross-coupling partner, demanding harsher conditions and potentially limiting downstream options [2].

2-Fluoro-5-iodobenzylamine: Reactivity, Properties & Purity


Cross-Coupling Reactivity: Iodide vs. Bromide

In palladium-catalyzed cross-coupling reactions, aryl iodides exhibit significantly higher reactivity compared to aryl bromides. This general reactivity trend applies to 2-fluoro-5-iodobenzylamine relative to its bromo analog, 2-fluoro-5-bromobenzylamine. The iodine substituent in the target compound allows for milder reaction conditions and shorter reaction times, as the C-I bond is weaker and more easily activated by palladium(0) catalysts than the corresponding C-Br bond .

Cross-coupling Medicinal chemistry Synthetic methodology

Lipophilicity Comparison: Fluorinated vs. Non-Fluorinated

Fluorination is a common strategy to modulate the lipophilicity of drug candidates. 2-Fluoro-5-iodobenzylamine has a computed XLogP3 value of 1.5 [1]. This is in contrast to the non-fluorinated analog, 2-iodobenzylamine, which is expected to have a lower logP due to the absence of the hydrophobic fluorine substituent. The increase in lipophilicity can be attributed to the electron-withdrawing and hydrophobic nature of the fluorine atom.

Medicinal chemistry ADME Physicochemical properties

Commercial Purity and Supply Chain Advantage

Commercial availability and purity are key procurement factors. 2-Fluoro-5-iodobenzylamine is offered by multiple suppliers at high purity, typically 97-98% [1]. This is a quantifiable advantage over less common analogs like 2-fluoro-5-iodoaniline, which may have fewer suppliers and variable purity grades. The established supply chain for 2-fluoro-5-iodobenzylamine ensures a reliable source of high-quality material for reproducible research and scale-up.

Procurement Quality control Synthetic chemistry

2-Fluoro-5-iodobenzylamine: Key Applications


Fluorinated Nitrogen Heterocycles for Drug Discovery

The combination of a reactive iodine atom for cross-coupling and a nucleophilic benzylamine moiety makes 2-fluoro-5-iodobenzylamine a privileged building block for constructing fluorinated azaheterocycles [1]. This is particularly valuable in medicinal chemistry programs exploring novel chemical space where fluorination is a key strategy for improving metabolic stability and target binding.

Sequential Functionalization for Kinase Inhibitors

The orthogonality of the iodine and amine functionalities allows for a precise, two-step diversification strategy. The iodine can first undergo a Suzuki coupling to install an aryl group, followed by amine functionalization (e.g., amide bond formation) to elaborate the molecule [2]. This sequential approach is highly efficient for synthesizing focused libraries of potential kinase inhibitors, where fine-tuning of substituents is essential for selectivity and potency.

Agrochemical Intermediate for Crop Protection

Fluorinated aromatic amines are a privileged motif in modern agrochemicals due to their favorable physicochemical properties [3]. 2-Fluoro-5-iodobenzylamine serves as a versatile intermediate for constructing such compounds. Its ability to undergo smooth cross-coupling reactions is a key advantage in the development of new, more effective, and environmentally benign crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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